

Technical Guide: Mass Spectrometry Fragmentation Patterns of Diazepane Anthranilamides

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Compound of Interest

Compound Name: 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

CAS No.: 1042522-74-6

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Executive Summary

Diazepane anthranilamides represent a privileged scaffold in medicinal chemistry, often utilized as vasopressin antagonists, kinase inhibitors, and GPCR ligands. Structurally, they combine a rigid, aromatic anthranilamide (2-aminobenzamide) core with a flexible, saturated 1,4-diazepane ring.^[1]

This guide provides a comparative analysis of their mass spectrometric behavior. Unlike their structural cousins—the rigid benzodiazepines or the 6-membered piperazines—diazepane anthranilamides exhibit a unique "dual-zone" fragmentation profile: a high-stability aromatic region and a kinetically labile saturated heterocycle. Understanding these patterns is critical for metabolite identification, impurity profiling, and pharmacokinetic quantification.^[1]

Part 1: Structural Dynamics & Ionization Physics^[1]

To interpret the fragmentation, one must first understand the protonation dynamics in Electrospray Ionization (ESI).

Protonation Sites

The diazepane anthranilamide scaffold contains three primary basic sites. Their proton affinity (PA) dictates the charge localization and subsequent fragmentation:^[1]

- Diazepane
/
: The aliphatic nitrogens in the 7-membered ring are the most basic (
) . In positive ESI (
) , the proton predominantly localizes here.[\[1\]](#)
- Anthranilamide Aniline: The aromatic amine is significantly less basic (
) due to resonance delocalization into the benzene ring and the carbonyl.
- Amide Oxygen: Protonation here is possible but less favorable than the aliphatic amines.

Implication: The initial charge resides on the diazepane ring. Fragmentation is driven by Charge-Remote Fragmentation (CRF) relative to the aromatic core, or Charge-Migrated Fragmentation if the amide bond cleaves.[\[1\]](#)

Part 2: Comparative Fragmentation Analysis

The following table contrasts Diazepane Anthranilamides with their two closest structural alternatives: Piperazine Anthranilamides (6-membered analog) and Benzodiazepines (fused, unsaturated analog).

Table 1: Comparative MS/MS Performance & Characteristics

Feature	Diazepane Anthranilamides	Piperazine Anthranilamides	Benzodiazepines
Ring Stability	Low (Labile): 7-membered saturated ring is entropically strained.	High: 6-membered chair conformation is stable.	Very High: Fused aromatic system provides rigidity.
Primary Neutral Loss	28 or 42: Loss of Ethylene () or Propene () via ring contraction.	43: Loss of (aziridine-like) or ring opening.	28: Loss of CO (carbonyl ejection) or HCN.
Diagnostic Ion (Low CE)	120: Anthraniloyl cation (Ar-CO).	120: Anthraniloyl cation.	Various: Fused ring fragments (e.g., acridinium ions). [1]
Collision Energy (CE)	Low to Medium (15–25 eV): Ring opens easily.	Medium (20–35 eV): Requires more energy to break the chair. [1]	High (35–50 eV): Requires significant energy to disrupt aromaticity.
Differentiation Factor	Ring Contraction: 7-membered 5-membered ring transition.	Ring Cleavage: Cross-ring cleavage (Retro-Diels-Alder like).	Aromatization: Tendency to form fully aromatic ions.

Part 3: Mechanistic Pathways (The "Why")[\[1\]](#)

The fragmentation of diazepane anthranilamides follows two distinct, competing pathways.

Pathway A: Amide Bond Cleavage (The Diagnostic Route)

This is the "fingerprint" pathway. The bond between the anthranilamide carbonyl and the diazepane nitrogen is cleaved.

- Mechanism: Inductive cleavage driven by the stability of the resulting acylium ion.
- Result: Formation of the Anthraniloyl cation (). This is the most reliable marker for this class of drugs.

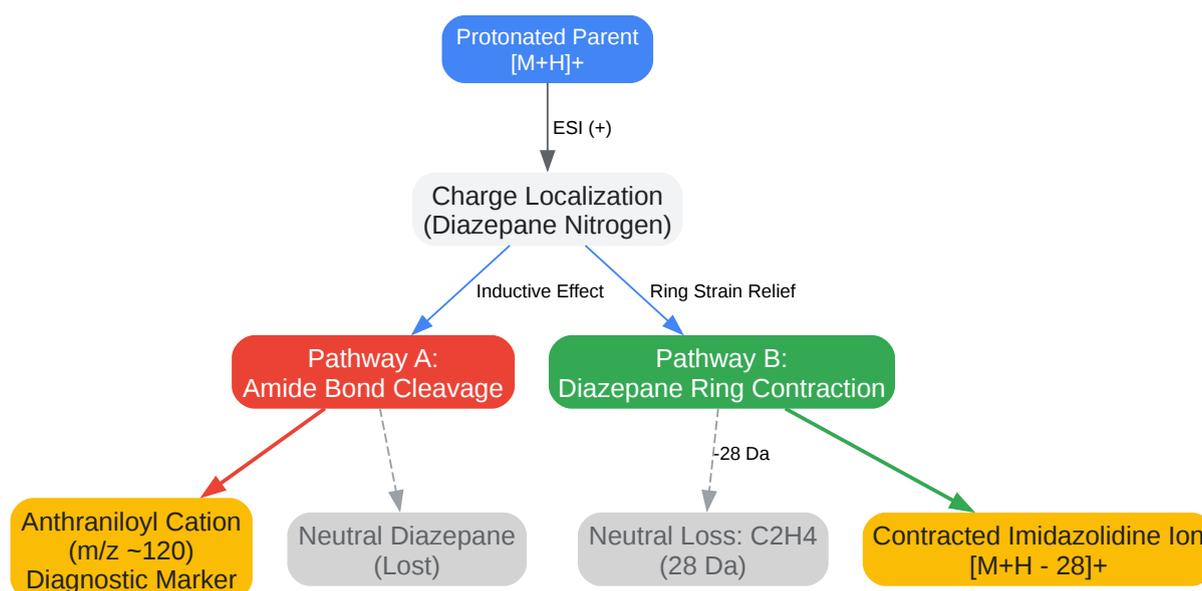
Pathway B: Diazepane Ring Contraction (The Structural Route)

The 7-membered ring is flexible and seeks to relieve torsional strain.

- Mechanism: The protonated diazepane nitrogen triggers an intramolecular rearrangement. A -hydrogen transfer or a retro-Mannich-type reaction occurs, ejecting a neutral alkene (Ethylene, C_2H_4).^[1]
- Result: The 7-membered diazepane contracts to a 5-membered imidazolidine-like cation. This Neutral Loss of 28 Da distinguishes it from piperazines (which typically do not lose ethylene as easily).^[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive pathways between Amide Cleavage and Ring Contraction.



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Caption: Competitive fragmentation pathways for Diazepane Anthranilamides. Pathway A yields the diagnostic core; Pathway B reveals the aliphatic ring structure.

Part 4: Experimental Protocol

To reliably characterize these compounds, a "Self-Validating" LC-MS/MS protocol is required.

[1] This protocol uses varying collision energies to separate the labile ring fragments from the stable aromatic core.

Equipment Prerequisites

- Instrument: Q-TOF or Orbitrap (High Resolution) preferred for formula confirmation; Triple Quadrupole (QqQ) for quantification.[1]
- Ionization: ESI Positive Mode.
- Mobile Phase: 0.1% Formic Acid (Water/Acetonitrile).[1] Avoid Ammonium buffers if possible, as adducts can suppress the diagnostic protonation.[1]

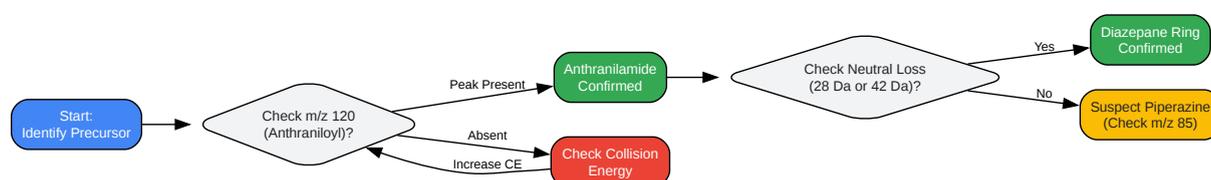
Step-by-Step Workflow

- Precursor Selection (Q1 Scan):
 - Perform a full scan (100–1000).
 - Identify the peak.[1][2][3][4]
 - Validation Check: Ensure the isotopic pattern matches the presence of Nitrogen (Even mass for odd nitrogens rule does not apply to , but the "Nitrogen Rule" applies to the neutral mass).[1]
- Energy Ramping Experiment (ER-MS/MS):
 - Do not use a single Collision Energy (CE).[1]

- Step 1 (Low CE, 10–15 eV): Isolate the precursor. Look for the $[M+H - 17]$ peak (Loss of) or $[M+H - 18]$ (Loss of).^[1] This confirms the ortho-amino/amide interaction in the anthranilamide headgroup.
 - Step 2 (Medium CE, 20–30 eV): Look for the Anthraniloyl Cation (120). This confirms the core scaffold.
 - Step 3 (High CE, 35–50 eV): Look for the "shredded" diazepane fragments (44, 56, 70).
- Neutral Loss Scan (Triple Quad Only):
 - Set Q1 and Q3 to scan with a constant offset of 28 Da.
 - Logic: This selectively detects compounds containing the diazepane ring that undergo the specific ethylene loss/contraction.

Method Development Decision Tree

Use this workflow to optimize detection parameters.



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Caption: Decision tree for distinguishing Diazepane Anthranilamides from structural analogs during method development.

Part 5: Data Interpretation & Diagnostic Ions

When analyzing your spectra, use this reference table to assign peaks.

m/z Fragment	Proposed Structure	Origin
[M+H]	Protonated Parent	Molecular Ion
[M+H] - 17		Loss of ammonia from anthranilamide (ortho-effect).
120.04		Anthraniloyl Cation (Base peak at med-high CE). [1]
[M+H] - 28	Ring Contraction Product	Loss of from diazepane ring.
99.10		N-Methyl-Diazepane intact ring fragment (if N-methylated).
70.06		Pyrrolidinium ion (formed from diazepane contraction). [1]

Scientific Note on Isomers

Be cautious of regioisomers. A 1,4-diazepane can theoretically be confused with a 1,3-diazepane.[\[1\]](#)

- Differentiation: 1,4-diazepanes readily lose (ethylene).[\[1\]](#) 1,3-diazepanes typically lose fragments or , but rarely pure ethylene, due to the placement of the nitrogens.[\[1\]](#)

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